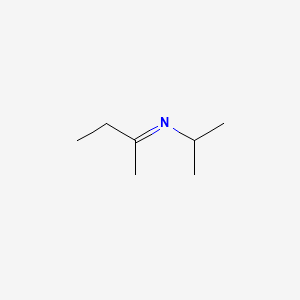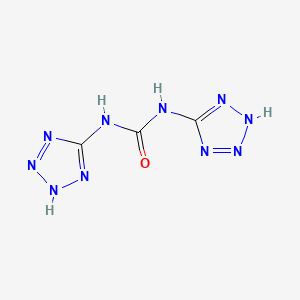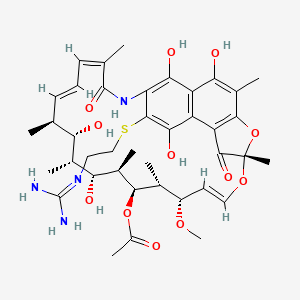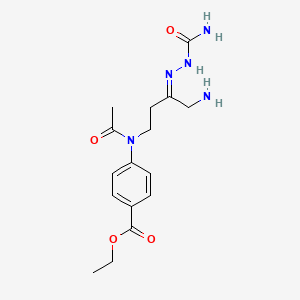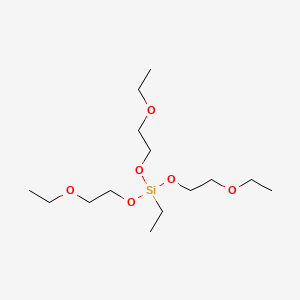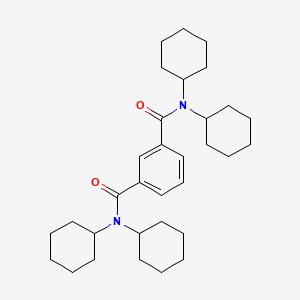
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- is a complex organolithium compound with the molecular formula C30H36Li2. This compound is known for its unique structure, which includes two lithium atoms bridged by a 1,3-phenylenebis(3-methyl-1-phenylpentylidene) ligand. It is primarily used in various chemical reactions and research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- typically involves the reaction of 1,3-phenylenebis(3-methyl-1-phenylpentylidene) with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product yield and purity. The reaction is typically carried out in large reactors equipped with temperature control and inert gas purging systems to maintain the required conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium alkoxides.
Reduction: It can be reduced to form lithium hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen or air for oxidation, hydrogen gas for reduction, and various nucleophiles such as halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield lithium alkoxides, while reduction reactions produce lithium hydrides. Substitution reactions result in the formation of new organolithium compounds with different substituents.
Applications De Recherche Scientifique
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- involves its ability to donate lithium ions in chemical reactions. These lithium ions can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s unique structure allows it to participate in complex reaction pathways, making it a valuable tool in chemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium, (mu-(1,3-phenylenebis(3-methyl-1-methylphenylpentylidene)))di-
- Lithium, (mu-(1,3-phenylenebis(3-methyl-1-ethylphenylpentylidene)))di-
- Lithium, (mu-(1,3-phenylenebis(3-methyl-1-propylphenylpentylidene)))di-
Uniqueness
Lithium, (mu-(1,3-phenylenebis(3-methyl-1-phenylpentylidene)))di- is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
71400-29-8 |
|---|---|
Formule moléculaire |
C30H36Li2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
dilithium;1,3-bis(3-methyl-1-phenylpentyl)benzene |
InChI |
InChI=1S/C30H36.2Li/c1-5-23(3)20-29(25-14-9-7-10-15-25)27-18-13-19-28(22-27)30(21-24(4)6-2)26-16-11-8-12-17-26;;/h7-19,22-24H,5-6,20-21H2,1-4H3;;/q-2;2*+1 |
Clé InChI |
NWMAINJFGDCWBZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC(=CC=C2)[C-](CC(C)CC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


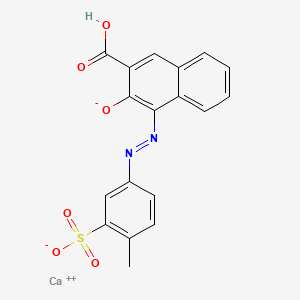

![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
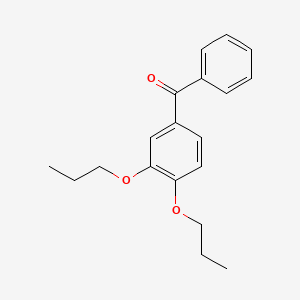
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
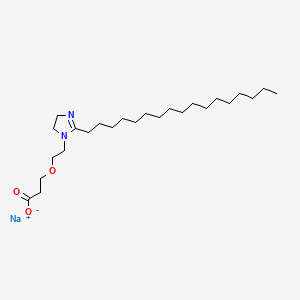
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
